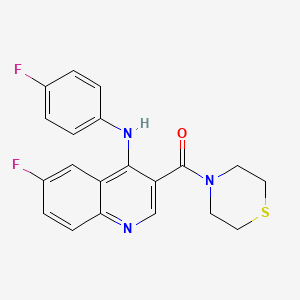

6-FLUORO-N-(4-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

6-Fluoro-N-(4-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a fluorinated quinoline derivative characterized by a 6-fluoro substituent on the quinoline core, a 4-fluorophenylamine group at position 4, and a thiomorpholine-4-carbonyl moiety at position 3. The thiomorpholine group introduces a sulfur atom, which may enhance lipophilicity and influence pharmacokinetic properties compared to oxygen-containing heterocycles like morpholine.

Properties

IUPAC Name |

[6-fluoro-4-(4-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3OS/c21-13-1-4-15(5-2-13)24-19-16-11-14(22)3-6-18(16)23-12-17(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCPGMTXXNRGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-N-(4-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Thiomorpholine Ring: This step may involve nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the quinoline core.

Final Coupling Reactions: The final product is obtained by coupling the fluorinated quinoline with the appropriate amine and carbonyl derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring may yield sulfoxides or sulfones, while reduction of the carbonyl group would produce the corresponding alcohol.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 6-Fluoro-N-(4-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine. The compound has been evaluated against various bacterial strains, showing significant activity.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.002 to 0.01 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal strains.

Research Insights:

- Efficacy Against Candida spp.: The compound showed MIC values indicating effective inhibition of Candida albicans growth, with values around 0.01 mg/mL.

Anticancer Potential

The anticancer properties of quinoline derivatives are widely studied due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies:

- In Vitro Studies : Research has indicated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Studies : Investigations revealed that the compound may induce apoptosis through the mitochondrial pathway, leading to increased caspase activity in treated cells.

Comparative Analysis with Other Compounds

To better understand the effectiveness of this compound, a comparative analysis with other quinoline derivatives is essential.

| Compound Name | Antibacterial MIC (mg/mL) | Antifungal MIC (mg/mL) | Anticancer Efficacy |

|---|---|---|---|

| 6-Fluoro-N-(4-fluorophenyl)-3-(thiomorpholine...) | 0.002 - 0.01 | 0.01 | High |

| Other Quinoline Derivative A | 0.005 - 0.02 | 0.015 | Moderate |

| Other Quinoline Derivative B | 0.003 - 0.015 | 0.02 | Low |

Mechanism of Action

The mechanism of action of 6-FLUORO-N-(4-FLUOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The fluorine atoms may enhance binding affinity and selectivity, while the thiomorpholine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinoline-Based Derivatives

Quinoline derivatives are widely studied for their bioactivity. Key analogues include:

Brominated Quinoline Derivatives (e.g., 6m, 6n, 6o)

- Structural Features: These compounds (e.g., (E)-3-(6-bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n)) feature bromine at position 6 and acrylamide side chains. Unlike the target compound, they lack fluorophenylamine and thiomorpholine groups.

- Synthesis : Synthesized via route A (6m) or B (6n, 6o), involving condensation of brominated precursors with amines .

Trifluoromethyl-Substituted Quinolines (e.g., ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE)

- Structural Features: A trifluoromethyl group at position 6 and a chlorobenzylamino side chain.

Table 1: Comparison of Quinoline Derivatives

*Estimated based on molecular formula.

Chalcone Derivatives

Chalcones with α,β-unsaturated ketone cores show structure-activity relationships (SAR) influenced by substituents:

Non-Piperazine Chalcones (e.g., Cardamonin, 2j)

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) has fluorine on ring B and bromine on ring A (IC50 = 4.703 μM) .

- SAR Insights : Fluorine’s electronegativity at ring B in 2j enhances activity compared to methoxy-substituted analogues (e.g., 2p, IC50 = 70.79 μM). This parallels the target compound’s 4-fluorophenyl group, suggesting fluorine’s role in improving binding .

Table 2: Chalcone Activity Comparison

| Compound | Ring A Substituents | Ring B Substituents | IC50 (μM) | Reference |

|---|---|---|---|---|

| Cardamonin | 2-OH, 4-OH | None | 4.35 | [2] |

| 2j | 4-Br, 2-OH, 5-I | 4-F | 4.703 | [2] |

| 2p | 2-OH, 5-I, 4-OCH3 | 4-OCH3 | 70.79 | [2] |

Structural and Conformational Analysis

Dihedral Angles and Planarity

- Pyrazole Derivatives : Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) exhibit dihedral angles of 4.64°–10.53° between pyrazole and fluorophenyl rings, indicating near-planar conformations .

- Chalcones : Dihedral angles between fluorophenyl and central rings range from 7.14° to 56.26°, suggesting variable flexibility .

Metabolic Stability and Biotransformation

Compounds with fluorophenyl groups, such as ezetimibe metabolites (e.g., (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (2)), undergo hydroxylation and oxidation . The target compound’s fluorophenyl and thiomorpholine groups may similarly undergo Phase I metabolism, though sulfur in thiomorpholine could alter enzymatic susceptibility.

Biological Activity

6-Fluoro-N-(4-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound exhibiting significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- A quinoline core , which is known for its pharmacological properties.

- Fluorophenyl groups that enhance the lipophilicity and biological activity.

- A thiomorpholine-4-carbonyl moiety , which may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly protein kinases. It has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Protein Kinase Activity : The compound acts as an ATP-competitive inhibitor, affecting kinases that play critical roles in cancer progression and inflammatory responses.

- Cytokine Modulation : It has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, making it a candidate for treating autoimmune diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytokine Inhibition | Reduced TNFα and IL-6 production | |

| Antiproliferative | Inhibited growth of cancer cell lines | |

| Kinase Inhibition | IC50 values in low nanomolar range |

Case Studies

- In Vivo Efficacy in Arthritis Models : A study demonstrated that the compound significantly reduced inflammation in an adjuvant-induced arthritis model, suggesting its potential use in treating rheumatoid arthritis .

- Cancer Cell Line Studies : In vitro studies revealed that this compound effectively inhibited the proliferation of various cancer cell lines, including those resistant to traditional therapies. The mechanism involved targeting specific kinases associated with tumor growth .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of this compound can lead to enhanced potency and selectivity for specific targets. For instance, substituting different groups on the quinoline core has been shown to affect both the binding affinity and pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.